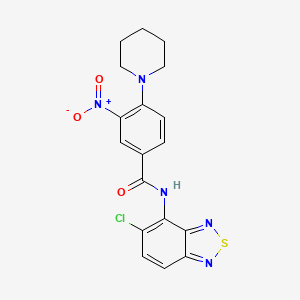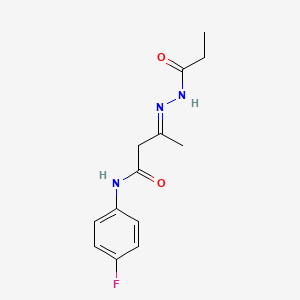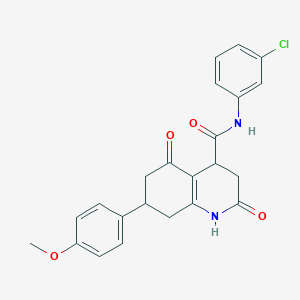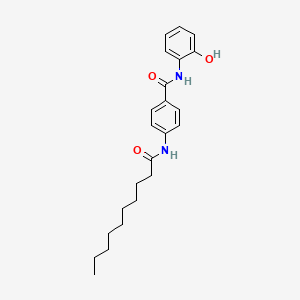![molecular formula C46H31N3O6 B11565093 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N'-bis{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B11565093.png)
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N'-bis{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes isoindole and benzene dicarboxamide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoindole and benzene dicarboxamide precursors. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl pivalate
- 3-Phthalimidopropanoic acid chloride
- 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE stands out due to its unique combination of isoindole and benzene dicarboxamide moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C46H31N3O6 |
|---|---|
Molecular Weight |
721.8 g/mol |
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C46H31N3O6/c50-41(32-9-3-1-4-10-32)25-19-30-15-21-36(22-16-30)47-43(52)34-27-35(29-38(28-34)49-45(54)39-13-7-8-14-40(39)46(49)55)44(53)48-37-23-17-31(18-24-37)20-26-42(51)33-11-5-2-6-12-33/h1-29H,(H,47,52)(H,48,53)/b25-19+,26-20+ |
InChI Key |
WJVMFTMCZUAMOO-FQHZWJPGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)N4C(=O)C5=CC=CC=C5C4=O)C(=O)NC6=CC=C(C=C6)/C=C/C(=O)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)N4C(=O)C5=CC=CC=C5C4=O)C(=O)NC6=CC=C(C=C6)C=CC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(E)-[(2,4-dimethylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11565020.png)
![N-(furan-2-ylmethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11565021.png)
![N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide (non-preferred name)](/img/structure/B11565029.png)

![(3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11565037.png)

![N-(4-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11565048.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methoxyphenyl)butanamide](/img/structure/B11565050.png)

![3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate](/img/structure/B11565056.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11565071.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11565074.png)

